molecular formula C6H12N6 B185049 1,6-Diazidohexane CAS No. 13028-54-1

1,6-Diazidohexane

Cat. No. B185049
CAS RN: 13028-54-1
M. Wt: 168.2 g/mol
InChI Key: JEBPUSJPDDISRP-UHFFFAOYSA-N
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Description

1,6-Diazidohexane is a chemical compound with the molecular formula C6H14N6 . It has an average mass of 168.200 Da and a mono-isotopic mass of 168.112350 Da .


Synthesis Analysis

The synthesis of 1,6-Diazidohexane has been described in various scientific papers. For instance, it has been synthesized from available starting materials and is known for its good shelf-life and ease of characterization .


Molecular Structure Analysis

The molecular structure of 1,6-Diazidohexane is characterized by its molecular formula, C6H14N6 . The structure is further characterized by distinct infrared (IR) absorption peaks .


Chemical Reactions Analysis

1,6-Diazidohexane has been used in various chemical reactions. For example, it has been used as a crosslinker in the creation of films resistant to common solvents used in perovskite solar cell processing .


Physical And Chemical Properties Analysis

1,6-Diazidohexane has a molecular formula of CHN, an average mass of 168.200 Da, and a mono-isotopic mass of 168.112350 Da .

Scientific Research Applications

  • Antimicrobial Potential : Kaushik et al. (2015) synthesized 1,4-disubstituted 1,2,3-bistriazoles using 1,6-diazidohexane, demonstrating their antimicrobial potential against various bacteria and fungi, with certain compounds exhibiting excellent antimicrobial effectiveness (Kaushik et al., 2015).

  • Solar Cell Application : Qiu et al. (2017) reported the use of 1,6-diazidohexane for crosslinking PCBM in perovskite solar cells, leading to improved resistance to solvents and achieving high power conversion efficiency in these solar devices (Qiu et al., 2017).

  • Drug Delivery Systems : Yi et al. (2016) utilized 1,6-diazidohexane in the preparation of core crosslinked micelles for drug delivery, aiming to overcome drug resistance in tumor treatments. These micelles showed enhanced cytotoxicity and on-demand drug release capabilities (Yi et al., 2016).

  • Thermal Decomposition Studies : Reshmi et al. (2013) investigated the thermal decomposition of a diazido ester, which included 1,6-diazidohexane, providing insights critical for hazard analysis and risk assessment in handling and application of such compounds (Reshmi et al., 2013).

Safety And Hazards

1,6-Diazidohexane should be handled with care to avoid contact with skin and eyes. It is also advised to avoid the formation of dust and aerosols .

Future Directions

1,6-Diazidohexane has potential applications in the field of organic solar cells. It has been used as a crosslinker to create films resistant to common solvents used in perovskite solar cell processing . This suggests that 1,6-Diazidohexane could play a significant role in the future development of solar cell technology.

properties

IUPAC Name

1,6-diazidohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6/c7-11-9-5-3-1-2-4-6-10-12-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBPUSJPDDISRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN=[N+]=[N-])CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407717
Record name 1,6-diazidohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diazidohexane

CAS RN

13028-54-1
Record name 1,6-diazidohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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